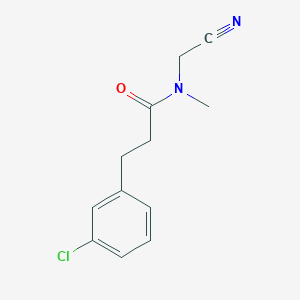
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide, also known as CCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CCPA is a synthetic compound that belongs to the family of adenosine receptor agonists, which are known to have a significant impact on various physiological processes in the body.
作用機序
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide works by activating the adenosine receptors in the body, which are known to play a significant role in various physiological processes. Adenosine receptors are G protein-coupled receptors that are involved in the regulation of neurotransmitters and other signaling molecules in the body. This compound has been shown to have a high affinity for the A1 and A3 adenosine receptors, which are known to be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various physiological processes in the body. It has been shown to improve cognitive function and memory, and it has also been shown to have a neuroprotective effect in various animal models. This compound has also been shown to have an anti-inflammatory effect, and it has been shown to reduce the production of pro-inflammatory cytokines in various cell types.
実験室実験の利点と制限
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and it has a high purity level, which makes it ideal for various experiments. However, this compound also has some limitations, such as its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide. One of the most significant areas of research is in the field of neuroscience, where this compound has shown great potential for the treatment of various neurological disorders. This compound has also been shown to have potential applications in the field of cancer research, where it has been shown to have an anti-tumor effect in various cell types. Additionally, this compound has been shown to have potential applications in the field of cardiovascular research, where it has been shown to have a protective effect on the heart. Further research is needed to fully understand the potential applications of this compound in various areas of scientific research.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been extensively studied for its potential applications in the field of neuroscience, where it has been shown to have a significant impact on the adenosine receptors in the brain. This compound has also been shown to have potential applications in the field of cancer research and cardiovascular research. Further research is needed to fully understand the potential applications of this compound in various areas of scientific research.
合成法
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzaldehyde with methylamine, followed by the reaction of the resulting compound with cyanide ion. The final product is obtained by the reaction of the intermediate with 2-bromo-2-methylpropanenitrile.
科学的研究の応用
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of this compound is in the field of neuroscience, where it has been shown to have a significant impact on the adenosine receptors in the brain. This compound has been shown to improve cognitive function and memory, and it has also been shown to have a neuroprotective effect in various animal models.
特性
IUPAC Name |
3-(3-chlorophenyl)-N-(cyanomethyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-15(8-7-14)12(16)6-5-10-3-2-4-11(13)9-10/h2-4,9H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPYMBYUQCLUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-benzyl-2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2898075.png)

![N-cyclohexyl-1-[(2,5-dimethylbenzyl)thio]-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2898079.png)


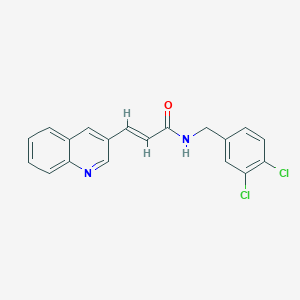
![2-Methoxy-5-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]sulfonylbenzamide](/img/structure/B2898088.png)
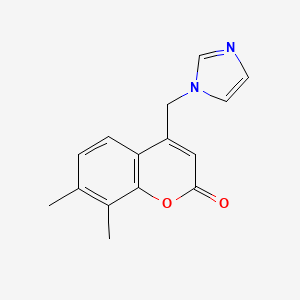

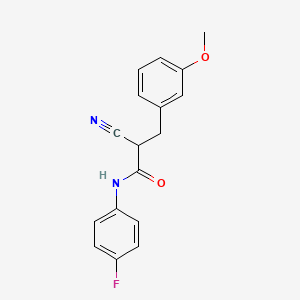
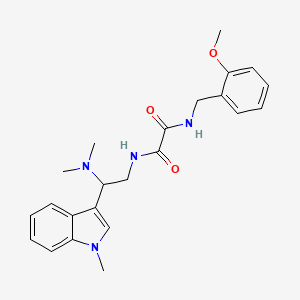

![3-Cyclobutylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2898097.png)
![2-[(4-Hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one](/img/structure/B2898098.png)